6-chloro-N-(3-isopropoxypropyl)-2-methylpyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-chloro-2-methyl-N-(3-propan-2-yloxypropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O/c1-8(2)16-6-4-5-13-11-7-10(12)14-9(3)15-11/h7-8H,4-6H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUXRJGQVNPHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-(3-isopropoxypropyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the pharmaceutical sector. This compound is characterized by its unique structure, which includes a chloro group and an isopropoxypropyl substituent, contributing to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 255.76 g/mol. The compound features a pyrimidine ring substituted at the 2 and 4 positions, which is crucial for its biological activity.
Research indicates that compounds similar to this compound can modulate various biological pathways, including enzyme inhibition and receptor modulation. For instance, studies have shown that pyrimidine derivatives can interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrimidine derivatives. For example, a study on related compounds demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively documented. A notable study indicated that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways affected include the modulation of apoptosis-related proteins and cell cycle regulators.
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results showed that the compound had comparable efficacy to existing treatments, suggesting its potential as an alternative antimicrobial agent.
- Cytotoxicity Assessment : A laboratory experiment assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
